molecular formula C14H22ClN B13757437 3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1171904-91-8

3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13757437
CAS No.: 1171904-91-8
M. Wt: 239.78 g/mol
InChI Key: RSZOHFOCOCXWRL-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) typically involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, modulating their function and potentially affecting neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Ethylphenyl)methyl]piperidine–hydrogen chloride (1/1) is unique due to its specific structural features, which combine the properties of both piperidine and 4-ethylbenzyl chloride. This combination imparts unique chemical and biological properties to the compound, making it valuable in various research and industrial applications .

Properties

CAS No.

1171904-91-8

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-2-12-5-7-13(8-6-12)10-14-4-3-9-15-11-14;/h5-8,14-15H,2-4,9-11H2,1H3;1H

InChI Key

RSZOHFOCOCXWRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2CCCNC2.Cl

Origin of Product

United States

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